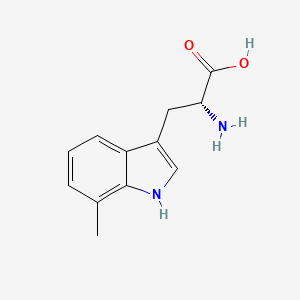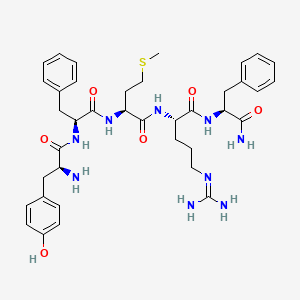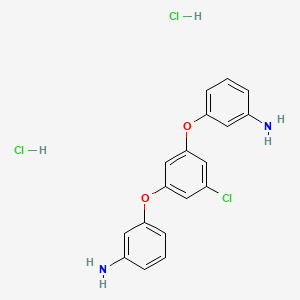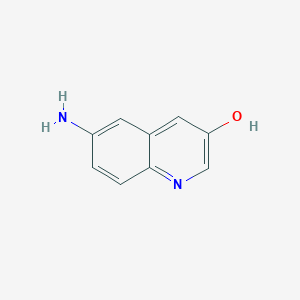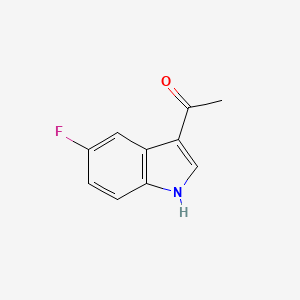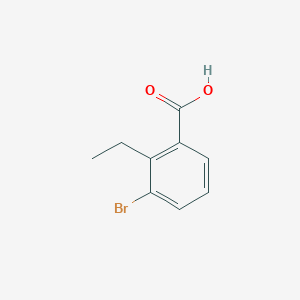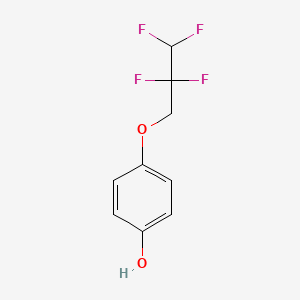
4-(2,2,3,3-Tetrafluoropropoxy)phenol
描述
4-(2,2,3,3-Tetrafluoropropoxy)phenol is a chemical compound with the molecular formula C9H8F4O2. . This compound is characterized by the presence of a phenol group substituted with a tetrafluoropropoxy group, which imparts distinct chemical and physical properties.
作用机制
Mode of Action
It is known that phenol compounds can act as antiseptics and disinfectants, and they are active against a wide range of micro-organisms including some fungi and viruses .
Biochemical Pathways
Phenol compounds are known to disrupt cell membranes and denature proteins, leading to cell death
Result of Action
As a phenol compound, it may exert antiseptic and disinfectant effects, leading to the death of a wide range of micro-organisms .
准备方法
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)phenol typically involves the reaction of phenol with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4-(2,2,3,3-Tetrafluoropropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetic acid or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-(2,2,3,3-Tetrafluoropropoxy)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities due to its phenolic structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, coatings, and surfactants due to its fluorinated nature, which imparts desirable properties like low surface energy and hydrophobicity.
相似化合物的比较
4-(2,2,3,3-Tetrafluoropropoxy)phenol can be compared with other fluorinated phenols and ethers, such as:
2,2,3,3-Tetrafluoropropyl phenyl ether: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
2,2,3,3-Tetrafluoropropyl alcohol: Contains a hydroxyl group but is not attached to an aromatic ring, leading to different chemical properties and uses.
2,3,3,3-Tetrafluoropropene: A fluorinated alkene with different reactivity and applications in polymer chemistry.
The uniqueness of this compound lies in its combination of a phenolic hydroxyl group and a tetrafluoropropoxy substituent, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications.
属性
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCBHFXFACTGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593823 | |
| Record name | 4-(2,2,3,3-Tetrafluoropropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111915-33-4 | |
| Record name | 4-(2,2,3,3-Tetrafluoropropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
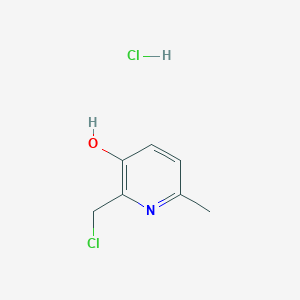
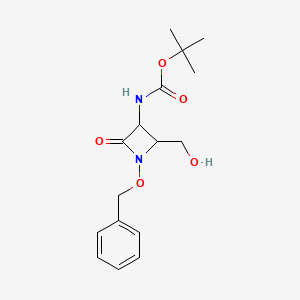
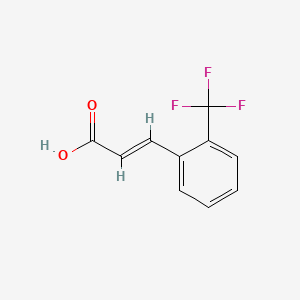
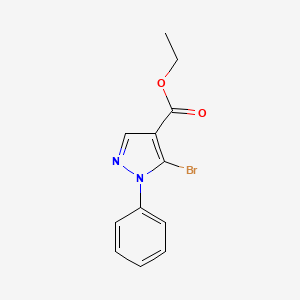
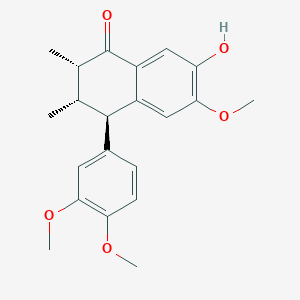
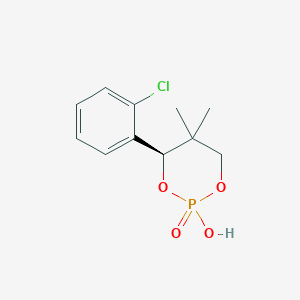
![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)

